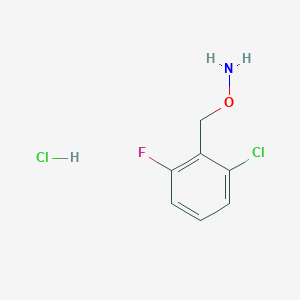
4-Benzyloxy-3-fluorobenzoic acid
Übersicht
Beschreibung
4-Benzyloxy-3-fluorobenzoic acid is a chemical compound with the molecular formula C14H11FO3 and a molecular weight of 246.24 . It is used in various chemical reactions and has a significant role in organic synthesis .
Synthesis Analysis
The synthesis of 4-Benzyloxy-3-fluorobenzoic acid involves several steps. One study explored the substrate specificity of the Rieske dearomatizing dioxygenase (RDD) benzoate dioxygenase (BZDO) in Ralstonia eutropha B9 whole cells using quantitative 1H nuclear magnetic resonance spectroscopy . The specific activity, specific carbon uptake, and regioselectivity of the dihydroxylation reaction were evaluated for a panel of 17 monosubstituted benzoates .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-3-fluorobenzoic acid is characterized by the presence of a benzene ring substituted with a benzyloxy group at the 4-position and a fluorine atom at the 3-position .Chemical Reactions Analysis
In terms of chemical reactions, 4-Benzyloxy-3-fluorobenzoic acid can undergo various transformations. For instance, it has been found to be a substrate for the enzyme benzoate dioxygenase, which catalyzes the cis-dihydroxylation of arenes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyloxy-3-fluorobenzoic acid are influenced by its molecular structure. It has a molecular weight of 246.24 and is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
4-Benzyloxy-3-fluorobenzoic acid: is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating biaryl compounds. These compounds are significant in pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the electronic properties of the biaryl structure, potentially leading to compounds with enhanced biological activity .
Antituberculosis Agents
Derivatives of 4-Benzyloxy-3-fluorobenzoic acid, such as hydrazones, have been studied for their antituberculosis activity. These compounds have shown inhibitory effects against Mycobacterium tuberculosis, with some derivatives demonstrating high levels of inhibition, which is crucial in the fight against resistant strains of tuberculosis .
Fluorination Reagents
The compound serves as a fluorination reagent, providing a source of fluorine in various chemical syntheses. Fluorinated compounds have several applications in medicinal chemistry due to their ability to modulate the biological activity of molecules .
Synthesis of Bioactive Compounds
4-Benzyloxy-3-fluorobenzoic acid is a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-3-fluorobenzoic acid in chemical reactions is largely dependent on the specific reaction conditions and the other reactants involved. In the case of the reaction with benzoate dioxygenase, the enzyme catalyzes the cis-dihydroxylation of the aromatic ring of the substrate .
Safety and Hazards
As with any chemical compound, handling 4-Benzyloxy-3-fluorobenzoic acid requires caution. Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .
Zukünftige Richtungen
The future directions for the use of 4-Benzyloxy-3-fluorobenzoic acid are likely to be influenced by ongoing research into its properties and potential applications. Given its role in organic synthesis, it may find use in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
3-fluoro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWULIMSISXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595976 | |
| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152552-64-2 | |
| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)
![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)



![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)


![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)